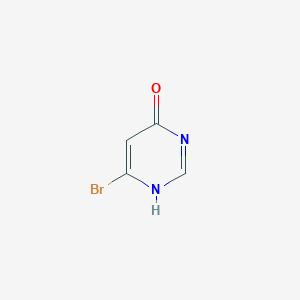

6-bromo-1H-pyrimidin-4-one

Description

6-Bromo-1H-pyrimidin-4-one is a brominated pyrimidinone derivative characterized by a pyrimidine ring substituted with a bromine atom at position 6 and a ketone group at position 2. Its molecular formula is C₄H₃BrN₂O, with a molecular weight of 174.99 g/mol. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents . Its reactivity stems from the electron-withdrawing bromine substituent, which enhances electrophilic substitution at adjacent positions.

Propriétés

IUPAC Name |

6-bromo-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTSUBVUTCTJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=NC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=NC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Des Réactions Chimiques

6-bromo-1H-pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include specific acids, bases, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

6-bromo-1H-pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its therapeutic potential. In industry, it is used in the production of various products and materials.

Mécanisme D'action

The mechanism of action of 6-bromo-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 6-bromo-1H-pyrimidin-4-one with analogous pyrimidinones and fused-ring derivatives, focusing on substituents, molecular properties, and applications:

Key Insights:

Substituent Effects: Bromine at C6 (parent compound) vs. C5 (6-amino-5-bromo derivative) alters reactivity. Bromine’s electron-withdrawing nature directs substitutions to meta/para positions . Amino groups (e.g., 6-amino-5-bromo derivative) increase solubility in polar solvents, whereas chloro substituents (e.g., 5-bromo-6-chloro analog) enhance stability in hydrophobic environments .

Fused-Ring Systems: Thieno-fused derivatives (e.g., 6-bromo-1H-thieno[3,2-d]pyrimidin-4-one) exhibit extended π-systems, improving absorption in UV-Vis spectra compared to the parent compound . Pyrido-fused analogs (e.g., 6-bromopyrido[2,3-d]pyrimidin-4-one) show higher binding affinity to ATP pockets in kinases due to planar rigidity .

Reactivity :

- The parent compound undergoes regioselective Suzuki-Miyaura coupling at C2, while fused-ring derivatives require harsher conditions (e.g., Pd(OAc)₂, 100°C) for cross-coupling .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.